1-(溴甲基)-4-氯萘

描述

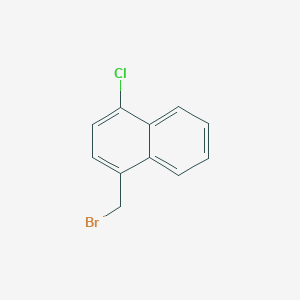

1-(Bromomethyl)-4-chloronaphthalene is a chemical compound that is used as an intermediate for organic synthesis and pharmaceuticals . It is a derivative of naphthalene, which is known for its high refractive index and is used as an embedding agent in microscopy and for determining the refraction of crystals .

Synthesis Analysis

The synthesis of 1-(Bromomethyl)-4-chloronaphthalene involves specific chemical reactions. For instance, the synthesis of similar compounds involves the addition of bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction under the effects of Zn powder and a basic catalyst . Another method involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again .Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-4-chloronaphthalene is similar to that of benzyl bromide, which consists of a benzene ring substituted with a bromomethyl group . The exact structure would need to be determined through methods such as electron diffraction .科学研究应用

1. 分子运动和晶格稳定性

Bellows 和 Prasad(1977 年)的一项研究使用拉曼光谱探索了 1,4-二卤代萘(包括 1-溴-4-氯萘)的分子运动。他们发现 1-溴-4-氯萘与 1,4-二氯萘结合,形成稳定的二元有机合金(固溶体),并且与 1,4-二溴萘显示出显着的溶解度。这项研究表明了在理解和操纵有机化合物晶格稳定性方面的潜在应用 (Bellows & Prasad, 1977 年)。

2. 与 β-环糊精包合的动力学

Turro、Bolt、Kuroda 和 Tabushi(1982 年)研究了卤代萘(包括 1-溴萘和 1-氯萘)在含有 β-环糊精的水溶液中的磷光。他们发现添加 β-环糊精会抑制亚硝酸盐对卤代萘磷光的猝灭,这表明在客体-主体复合物研究和磷光动力学中具有潜在应用 (Turro 等人,1982 年)。

3. 大气氧化研究

崔、丁、孙、易、徐、张和王(2018 年)对 1-氯萘(1-CN)的 OH 引发的大气氧化机理进行了一项研究,其结构与 1-(溴甲基)-4-氯萘相似。他们预测氧化是由 OH 加到 α 位引发的,这为大气化学和此类化合物潜在的环境影响提供了见解 (崔等人,2018 年)。

4. 聚合物光伏器件中的溶剂混合物

陈、曾和柯(2008 年)使用 1-氯萘作为光伏器件中制备聚合物薄膜的溶剂混合物的一部分。他们发现溶剂混合物允许聚合物链更慢地干燥和更好地自组织,从而提高了器件性能。这表明类似化合物在优化聚合物光伏器件方面具有潜在应用 (陈、曾和柯,2008 年)。

安全和危害

未来方向

There are several future directions for research on 1-(Bromomethyl)-4-chloronaphthalene. The compound has shown promising results in various fields of research, and further studies are needed to establish its full therapeutic potential. The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .

属性

IUPAC Name |

1-(bromomethyl)-4-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFAAOZRYCRATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314955 | |

| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-98-8 | |

| Record name | NSC290427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)

![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)

![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)

![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)